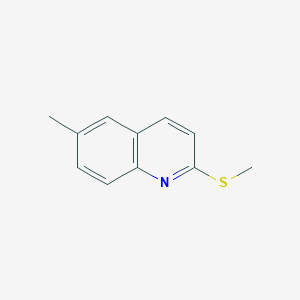

Quinoline, 6-methyl-2-(methylthio)-

Description

Evolution and Diversification of Quinoline (B57606) Scaffolds in Modern Chemical Science

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone of chemical science since its initial discovery. First isolated from coal tar in 1834, its structure was later elucidated, revealing a rigid framework that has since proven to be remarkably versatile. mdpi.com Initially recognized for its presence in alkaloids and its role in the development of synthetic dyes, the quinoline moiety has evolved into a privileged structure in medicinal chemistry and materials science. nih.gov

The diversification of the quinoline scaffold has been driven by the development of numerous synthetic methodologies, ranging from classical cyclization reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses to modern transition-metal-catalyzed C-H functionalization and oxidative annulation strategies. nih.govresearchgate.netmdpi.com These advancements have enabled chemists to decorate the quinoline core with a wide array of functional groups at various positions, leading to an extensive library of derivatives with fine-tuned electronic and steric properties. frontiersin.org This structural diversity is directly linked to the broad spectrum of biological activities exhibited by quinoline-based compounds, including antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. nih.govresearchgate.net The journey from a simple coal tar distillate to a key pharmacophore in drugs like chloroquine (B1663885) and topotecan (B1662842) illustrates the profound evolution and enduring significance of the quinoline scaffold in the landscape of modern chemical science. nih.gov

Strategic Positioning of 2-(Methylthio)quinoline (B1594497) Derivatives in Heterocyclic Synthesis and Reactivity

Within the vast family of quinoline derivatives, those bearing a methylthio group at the 2-position hold a unique and strategic position in heterocyclic chemistry. The 2-(methylthio) substituent imparts distinct electronic and steric characteristics to the quinoline ring system. The sulfur atom can influence the molecule's reactivity, participating in various chemical transformations and modulating its interaction with biological targets.

The synthesis of 2-(methylthio)quinolines is often achieved through the nucleophilic substitution of a corresponding 2-chloroquinoline (B121035) precursor with a sulfur nucleophile, followed by methylation. This straightforward and generally high-yielding route allows for the selective introduction of the methylthio group. Another synthetic approach involves the use of ketene (B1206846) dithioacetals, which can be cyclized to form 4-hydroxy-2-(methylthio)quinoline derivatives. capes.gov.br

The reactivity of the 2-methylthio group itself offers further avenues for synthetic diversification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new derivatives with altered electronic properties and potential biological activities. Furthermore, the 2-(methylthio) group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functionalities at this critical position. This strategic placement and reactivity make 2-(methylthio)quinoline derivatives valuable intermediates for the construction of more complex heterocyclic systems and for the exploration of structure-activity relationships in medicinal chemistry. The incorporation of a thiomethyl group has also been noted to enhance the power conversion efficiency in dye-sensitized solar cells, highlighting its utility beyond the biomedical field. dergipark.org.tr

Rationale and Unexplored Research Potentials of 6-methyl-2-(methylthio)-quinoline

The compound 6-methyl-2-(methylthio)quinoline combines the structural features of a substituted quinoline with the unique properties of the 2-methylthio group, presenting a compelling case for focused research. The rationale for investigating this specific derivative stems from the established influence of its constituent parts. The methyl group at the 6-position and the methylthio group at the 2-position are known to modulate the biological and chemical properties of the quinoline core. The presence of the methylthio group, in particular, has been associated with enhanced antibacterial efficacy in related compounds.

Despite this, 6-methyl-2-(methylthio)quinoline remains a relatively underexplored molecule. Its potential spans several research domains. A primary area of interest is the systematic evaluation of its biological activity. While quinolines are known for their broad-spectrum antimicrobial properties, the specific activity profile of this compound against a wide range of bacterial and fungal pathogens is not well-documented.

Furthermore, the unexplored research potential extends to its application as a synthetic building block. The strategic positioning of the methyl and methylthio groups offers multiple sites for further functionalization. For instance, the methylthio group can be oxidized or displaced, and the aromatic rings can be subjected to electrophilic substitution, paving the way for the synthesis of novel, more complex quinoline derivatives with potentially enhanced or novel therapeutic properties. The development of new synthetic routes, such as those involving C-H activation or multi-component reactions, could also be explored to access this and related structures more efficiently. researchgate.netnih.gov

Overview of Major Research Domains for Advanced Quinoline Derivatives

The versatility of the quinoline scaffold has led to its investigation in a multitude of research domains, with several key areas standing out for their current and future potential. nih.gov

Anticancer Activity: Quinoline derivatives are a significant focus in oncology research. They have been shown to exert anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDAC) and the disruption of the c-Myc/Max/DNA complex, which is vital for cancer cell proliferation. researchgate.net Furthermore, certain derivatives act as tubulin depolymerization agents, arresting the cell cycle and inducing apoptosis. researchgate.net

Antiviral Properties: The antiviral potential of quinolines is another major area of investigation. Specific derivatives have demonstrated significant inhibitory effects against viruses such as the Hepatitis B Virus (HBV) and the Zika Virus. The mechanism of action can involve intercalation into viral DNA or inhibition of key viral enzymes.

Antimicrobial Agents: Historically, quinolines have been pivotal in the fight against infectious diseases, most notably malaria. nih.gov Modern research continues to explore their efficacy against a wide range of pathogens, including drug-resistant bacteria and fungi. The methylthio group, as seen in the subject compound, is a feature that has been linked to enhanced antibacterial activity. researchgate.net

Neuroprotective Effects: Emerging research suggests that certain quinoline derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neuroinflammation and promote neuronal survival, offering possible therapeutic avenues for neurodegenerative diseases.

The major research domains for advanced quinoline derivatives are summarized in the table below:

| Research Domain | Mechanism/Application | Example Compound Classes |

| Anticancer | Inhibition of HDAC, c-Myc/Max/DNA complex, and tubulin polymerization. researchgate.net | Quinoline-based benzamides, Phenothiazines with a quinoline structure. researchgate.net |

| Antiviral | Inhibition of viral replication and key enzymes. | 2,8-bis(trifluoromethyl)quinoline, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. |

| Antimicrobial | DNA intercalation, enzyme inhibition. | Chloroquine, Fluoroquinolones, Quinoline derivatives with a methylthio group. nih.gov |

| Neuroprotective | Modulation of neuroinflammation and neuronal survival pathways. | Various quinoline derivatives. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

172018-49-4 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

6-methyl-2-methylsulfanylquinoline |

InChI |

InChI=1S/C11H11NS/c1-8-3-5-10-9(7-8)4-6-11(12-10)13-2/h3-7H,1-2H3 |

InChI Key |

HMZSYSHZKFSTCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)SC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 6 Methyl 2 Methylthio Quinoline and Its Analogues

Regioselective Construction of the Quinoline (B57606) Core: Tailoring for Methyl and Methylthio Functionalities

The strategic construction of the 6-methyl-2-(methylthio)-quinoline scaffold hinges on the ability to selectively introduce the methyl group at the C6 position and the methylthio group at the C2 position. This requires a careful selection of starting materials and reaction conditions to control the regiochemical outcome of the cyclization and functionalization steps.

Cyclocondensation and Annulation Approaches

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, provide the foundational strategies for constructing the quinoline core. nih.gov The regioselectivity for a 6-methyl substituent is typically achieved by starting with a correspondingly substituted aniline, namely p-toluidine.

The Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a particularly versatile method. nih.gov For the synthesis of a precursor to 6-methyl-2-(methylthio)-quinoline, one could envision the reaction of 2-amino-5-methylbenzaldehyde with a compound containing a methylthioacetyl group.

[4+2] Annulation strategies represent a more modern approach to quinoline synthesis. nih.gov These methods often involve the reaction of an aniline with two other components that provide the remaining carbon atoms of the pyridine (B92270) ring. A notable metal-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes offers an efficient route to multiply substituted quinolines. organic-chemistry.org In this approach, a diazonium salt derived from p-toluidine could be used to ensure the methyl group is positioned at C6.

The Doebner-von Miller reaction is another classical method that can be adapted for this purpose. It involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. nih.gov The reaction of p-toluidine with an appropriate α,β-unsaturated carbonyl compound could yield the 6-methylquinoline (B44275) core.

The following table summarizes key cyclocondensation and annulation reactions applicable to the synthesis of the 6-methylquinoline core.

| Reaction Name | Reactants | Key Features |

| Friedländer Synthesis | 2-Amino-5-methylbenzaldehyde and a compound with a reactive α-methylene group | Versatile for producing substituted quinolines. |

| Doebner-von Miller Reaction | p-Toluidine and an α,β-unsaturated carbonyl compound | Acid-catalyzed, suitable for substituted anilines. nih.gov |

| Skraup Synthesis | p-Toluidine, glycerol, sulfuric acid, and an oxidizing agent | Harsh conditions, but effective for simple quinolines. nih.gov |

| Combes Synthesis | p-Toluidine and a 1,3-dicarbonyl compound | Acid-catalyzed cyclization of a β-amino enone intermediate. pharmaguideline.com |

| [4+2] Annulation | Aryl diazonium salt (from p-toluidine), nitrile, and alkyne | Metal-free, three-component cascade. organic-chemistry.org |

Strategies for Introducing the Methylthio Group at the C2 Position

The introduction of a methylthio group at the C2 position of the quinoline ring can be accomplished through several synthetic strategies. One direct approach involves the functionalization of a pre-formed quinoline-2-thione or 2-chloroquinoline (B121035).

A common method is the S-alkylation of a quinoline-2-thione. The thione can be prepared from the corresponding 2-quinolone by treatment with a thionating agent like Lawesson's reagent. Subsequent reaction with a methylating agent, such as methyl iodide, in the presence of a base, affords the 2-(methylthio)quinoline (B1594497).

Alternatively, a 2-chloroquinoline derivative can undergo nucleophilic substitution with sodium thiomethoxide (NaSMe) to introduce the methylthio group. The 2-chloroquinoline precursor can be synthesized from the corresponding 2-quinolone by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

A specific example from the literature demonstrates the synthesis of 2,3-dimethyl-4-(methylthio)quinoline from (prop-1-yn-1-ylthio)methylium and mesityl(phenyl)iodonium, highlighting a more specialized approach to constructing a quinoline with a methylthio substituent. researchgate.net

Stereoselective and Enantioselective Synthesis

While 6-methyl-2-(methylthio)-quinoline itself is achiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of its more complex, chiral analogues. Recent advancements in photochemistry have enabled the catalytic asymmetric dearomative [2+2] photocycloaddition of quinolines with bicyclo[1.1.0]butanes. acs.org This method, utilizing a chiral Lewis acid, allows for the highly regio-, diastereo-, and enantioselective synthesis of chiral, heterocycle-fused bicyclo[2.1.1]hexanes. acs.org Such strategies could be adapted to introduce chirality into analogues of 6-methyl-2-(methylthio)-quinoline, opening avenues for the synthesis of novel, stereochemically defined compounds.

Advanced Functionalization of Precursors for 6-methyl-2-(methylthio)-quinoline

The functionalization of quinoline precursors or the quinoline scaffold itself is a powerful strategy for accessing a diverse range of derivatives. rsc.org Transition metal-catalyzed C-H functionalization has emerged as a particularly efficient and atom-economical approach. mdpi.com For instance, the regioselective C-H functionalization of quinoline N-oxides can be directed to various positions, including C8, by employing different catalytic systems. researchgate.net While direct C-H methylation and methylthiolation of the quinoline core are challenging, the functionalization of precursors allows for the strategic placement of these groups before the final quinoline-forming cyclization.

For example, a substituted aniline precursor could be functionalized with a methylthio group at the desired position before being subjected to a cyclization reaction to form the quinoline ring. This approach offers greater control over the final substitution pattern.

Green Chemistry Principles and Sustainable Synthesis of 6-methyl-2-(methylthio)-quinoline

The application of green chemistry principles to the synthesis of quinolines has gained significant traction, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comresearchgate.net This involves the use of greener solvents, such as water or ethanol, and the development of catalyst-free and solvent-free methodologies. researchgate.netbohrium.com

Catalyst-Free and Solvent-Free Methodologies

Several catalyst-free and solvent-free methods for quinoline synthesis have been reported. For instance, a straightforward and environmentally friendly method for the synthesis of quinolines has been developed under solvent-free and catalyst-free conditions by heating imines with styrene. This approach avoids the use of hazardous organic solvents and costly catalysts.

Another green approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which is performed without any additives. organic-chemistry.org This method is not only economically viable but also environmentally friendly. organic-chemistry.org The synthesis of quinoline derivatives has also been achieved using caesium iodide under thermal and solvent-free conditions, offering good yields and a simple work-up procedure. researchgate.net

The following table highlights some green synthesis approaches for quinoline derivatives.

| Green Approach | Key Features | Reference |

| Solvent-free and catalyst-free reaction of imines and styrenes | Environmentally friendly, avoids hazardous solvents. | |

| Additive-free three-component cascade annulation | Economical and environmentally benign. | organic-chemistry.org |

| Caesium iodide under thermal, solvent-free conditions | Good yields, simple methodology, and clean reaction. | researchgate.net |

Microwave-Assisted and Ultrasound-Promoted Syntheses

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and ultrasound to facilitate the synthesis of complex molecules, including quinoline derivatives. These methods offer significant advantages over conventional heating, such as dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles with fewer side products. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer can accelerate reaction rates, sometimes by several orders of magnitude. researchgate.net For the synthesis of quinoline analogues, this has been applied to various reaction types. For example, a rapid and efficient olefination of 2-methylquinolines with aldehydes, mediated by trifluoromethanesulfonamide, has been reported under microwave irradiation, yielding 2-vinylquinolines. nih.gov While a specific protocol for 6-methyl-2-(methylthio)-quinoline is not detailed, the general applicability of microwave heating to quinoline ring formation and modification suggests its utility for this target molecule. nih.gov The synthesis of quinazolino[4,3-b]quinazolin-8-ones, for instance, has been achieved in high yields under solvent-free microwave conditions, highlighting the power of this technique for complex heterocyclic systems. frontiersin.org

Ultrasound-Promoted Syntheses: Sonochemistry, or the use of ultrasound to promote chemical reactions, relies on the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, enhancing reaction rates and mass transfer. researchgate.net This technique has been successfully applied to the one-pot, three-component synthesis of 2-substituted quinolines in water, using SnCl₂·2H₂O as a precatalyst. nih.govresearchgate.net This environmentally friendly approach provides good yields of the desired products. nih.govresearchgate.net An environmentally friendly Bischler cyclization to access quinazolines has also been developed using ultrasound. nih.gov These examples demonstrate the potential of ultrasound as a green and efficient method for synthesizing the core structures of quinoline analogues.

| Technique | Key Advantages | Example Application (Analogues) |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. researchgate.net | Olefination of 2-methylquinolines to 2-vinylquinolines. nih.gov |

| Ultrasound | Enhanced reaction rates, improved mass transfer, green chemistry. researchgate.net | One-pot synthesis of 2-substituted quinolines in water. nih.govresearchgate.net |

Nanomaterial-Assisted Catalysis in Quinoline Synthesis

The use of nanocatalysts represents a significant advancement in the synthesis of heterocyclic compounds like quinolines, offering benefits such as high efficiency, selectivity, and catalyst recyclability. acs.org The large surface-area-to-volume ratio of nanomaterials often leads to enhanced catalytic activity compared to bulk materials. nih.gov

Various nanomaterials have been explored for quinoline synthesis. For instance, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to double the reaction yield and reduce reaction times in the synthesis of 2-methyl-6-nitroquinoline. nih.gov The acidic surface of the silica coating is believed to stabilize unstable intermediates, thereby improving the efficiency of both the condensation and cyclization steps. nih.gov

Another approach involves the use of Fe₃O₄ nanoparticles supported by perylene bisimide, which has been used in the Friedländer annulation to produce quinoline derivatives in good yields (68–98%) under solvent-free conditions. nih.gov Furthermore, a one-pot, multi-component reaction to generate quinoline derivatives using an IRMOF-3/PSTA/Cu nanomaterial has been reported, achieving excellent yields (85–96%) by reacting anilines, benzaldehyde, and phenylacetylene. nih.gov The ability to easily recover magnetic nanoparticles using an external magnet adds to the sustainability of these methods. nih.gov

| Nanocatalyst | Synthesis Type | Key Findings | Yield (%) |

| Fe₃O₄@SiO₂ | Condensation/Cyclization | Doubled reaction yield, reduced reaction time from 110 to 80 mins. nih.gov | ~40% (vs 20% uncatalyzed) |

| IRMOF-3/PSTA/Cu | One-pot multicomponent | Effective for various quinoline derivatives. nih.gov | 85–96 |

| Fe₃O₄ supported by Perylene Bisimide | Friedländer annulation | Effective under solvent-free conditions at 100°C. nih.gov | 68–98 |

Flow Chemistry and Continuous Processing for Scalable Production

While specific documentation on the continuous flow synthesis of 6-methyl-2-(methylthio)-quinoline is limited, the principles of flow chemistry are broadly applicable for the scalable, safe, and efficient production of quinoline analogues. mtak.huresearchgate.net Flow chemistry performs reactions in a continuous stream through a reactor, which offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety compared to traditional batch processing. bohrium.comazolifesciences.com

This technology is particularly well-suited for the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). mtak.huspringerprofessional.de Continuous flow reactors have been successfully used to produce a variety of quinoline and tetrahydroquinoline structures on scales ranging from milligrams to multikilograms. researchgate.net For example, a continuous photochemical process has been developed that produces substituted quinolines via an alkene isomerization and cyclocondensation cascade, achieving throughputs greater than one gram per hour. vapourtec.comresearchgate.net

The advantages of flow chemistry include the ability to safely handle hazardous reagents and intermediates due to the small reactor volumes. researchgate.net It also allows for the "telescoping" of multiple reaction steps into an uninterrupted sequence, eliminating the need for intermediate isolation and purification, which streamlines the manufacturing process. mtak.hu Given the industrial importance of quinoline derivatives, the application of continuous flow processing is a logical step toward developing more economical and sustainable large-scale production methods. azolifesciences.com

Elucidating the Chemical Reactivity and Mechanistic Transformations of 6 Methyl 2 Methylthio Quinoline

Nucleophilic Substitution Reactions at the C2-Methylthio Moiety

The C2 position of the quinoline (B57606) ring is electronically deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This property makes it susceptible to attack by nucleophiles, particularly when a suitable leaving group is present. The methylthio (-SCH₃) group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups at this position.

The methylthio group at the C2 position can be displaced by various nitrogen nucleophiles, such as primary and secondary amines, and hydrazine, to yield 2-amino- and 2-hydrazinyl-6-methylquinoline derivatives. These reactions are synthetically valuable as the resulting amino and hydrazino groups are key functionalities in many biologically active compounds.

While direct experimental data for the amination of 6-methyl-2-(methylthio)-quinoline is not extensively documented, the reactivity is analogous to that of 2-chloroquinolines, which readily undergo substitution with nitrogen nucleophiles. For instance, the synthesis of 2,3-disubstituted quinolines has been achieved via the reaction of 2-chloroquinolines with amines, and 2-hydrazinopyridine derivatives can be synthesized by reacting 2,3-dichloropyridine with hydrazine hydrate google.com. The efficiency of the displacement depends on the nucleophilicity of the amine and the reaction conditions, which often involve elevated temperatures. The synthesis of 6-Amino-2-methylquinoline has been accomplished via the reduction of 2-Methyl-6-nitroquinoline, demonstrating a route to aminated quinolines prepchem.com. The conversion of a leaving group (like a halogen or methylthio group) at the C2 position to a hydrazino group is a known transformation in heterocyclic chemistry mdpi.commdpi.comresearchgate.net.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table is illustrative, based on analogous reactions of haloquinolines and general principles of SNAr reactions.

| Nucleophile | Product | Typical Conditions | Reference (Analogous Rxn) |

|---|---|---|---|

| Hydrazine (N₂H₄) | 2-Hydrazinyl-6-methylquinoline | DMF or EtOH, reflux | mdpi.com |

| Morpholine | 6-Methyl-2-morpholinylquinoline | Heat, optional base (e.g., Et₃N) | semanticscholar.org |

| Piperidine | 6-Methyl-2-piperidinylquinoline | Heat, optional base (e.g., Et₃N) | semanticscholar.org |

| Aniline | 6-Methyl-2-(phenylamino)quinoline | High temperature, optional catalyst | google.com |

Oxygen-based nucleophiles, such as alkoxides, can also displace the methylthio group. A kinetic study on the reaction of various 2-methylthio-substituted nitrogen heterocycles, including 2-(methylthio)quinoline (B1594497), with sodium methoxide in methanol has provided significant insight into this process rsc.org. The study established that while the reaction proceeds, the methylthio group is a significantly less effective leaving group compared to a chloro or methylsulfonyl group. For example, at 30°C, 2-chloroquinoline (B121035) reacts with methoxide over 100 times faster than 2-(methylthio)quinoline rsc.org. Despite the lower reactivity, these reactions provide a viable route to 2-alkoxyquinolines.

Similarly, sulfur nucleophiles like thiolates can react with 2-(methylthio)quinoline. These reactions, which result in the formation of a new carbon-sulfur bond, are useful for synthesizing unsymmetrical 2,2'-bis(thio)quinolines or other sulfur-containing derivatives. The synthesis of 2-methyl-3-(phenylthiomethyl)quinolines from different precursors highlights the utility of forming C-S bonds on the quinoline scaffold nih.gov.

Table 2: Kinetic Data for Reaction with Sodium Methoxide Data extracted from a study on the replacement of methylthio groups in various heterocycles.

| Substrate | Temperature (°C) | Rate Constant (k₂, l·mol⁻¹s⁻¹) | Relative Reactivity (vs. Chloro) | Source |

|---|---|---|---|---|

| 2-(Methylthio)quinoline | 100.3 | 1.13 x 10⁻⁵ | ~120 times slower | rsc.org |

| 2-Chloroquinoline | 30.0 | 4.31 x 10⁻⁵ | 1 | rsc.org |

The displacement of the 2-methylthio group proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism libretexts.org. This pathway involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex nih.govnih.gov. The negative charge in this intermediate is delocalized over the quinoline ring system, with significant stabilization provided by the electronegative nitrogen atom.

Leaving Group Departure: Aromaticity is restored by the elimination of the leaving group, in this case, the methylthiolate anion (-SCH₃).

This concerted process is consistent with second-order kinetics, where the reaction rate is dependent on the concentration of both the quinoline substrate and the nucleophile libretexts.org. The relatively poor leaving group ability of the methylthiolate anion compared to a halide explains the slower reaction rates observed for methylthio-substituted heterocycles rsc.org.

Electrophilic Aromatic Substitution on the Quinoline and Methyl Rings

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. In the case of quinoline, the reaction is more complex than in benzene (B151609) due to the presence of the nitrogen-containing ring and existing substituents.

Under typical acidic conditions required for many EAS reactions (e.g., nitration, halogenation), the quinoline nitrogen is protonated to form a quinolinium ion stackexchange.comyoutube.com. This protonation strongly deactivates the entire heterocyclic system, particularly the pyridine (B92270) ring, towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring, which remains comparatively electron-rich youtube.comgraduatecollege.ac.in. For unsubstituted quinoline, this leads to a mixture of C5 and C8 substituted products stackexchange.com.

For 6-methyl-2-(methylthio)-quinoline, the directing effects of the substituents must be considered. The 6-methyl group is an activating, ortho, para-directing group. It therefore activates the C5 and C7 positions. The 2-methylthio group is a deactivating ortho, para-director. However, given the deactivation of the pyridine ring under acidic conditions, substitution is overwhelmingly directed to the benzene ring. The activating effect of the 6-methyl group is the dominant factor, strongly favoring substitution at the C5 position.

Nitration: The nitration of quinoline derivatives typically employs a mixture of nitric acid and sulfuric acid. For 6-substituted quinolines, the position of nitration is strongly influenced by the substituent. Research has shown that quinolines with an electron-donating group at the C6 position, such as a methyl or methoxy (B1213986) group, undergo nitration almost exclusively at the C5 position rsc.org. The activating, ortho-directing effect of the 6-methyl group reinforces the inherent preference for substitution on the benzene ring and specifically channels the incoming nitronium ion (NO₂⁺) to the C5 position. Therefore, the nitration of 6-methyl-2-(methylthio)-quinoline is expected to yield 6-methyl-5-nitro-2-(methylthio)-quinoline as the major product. This regioselectivity is crucial for the synthesis of functionalized quinolines, as the nitro group can be subsequently converted into other functionalities, such as an amino group, which can in turn activate the ring for further substitutions semanticscholar.orgnih.gov.

Halogenation: Bromination and chlorination of the quinoline ring also proceed via an electrophilic substitution mechanism. Studies on the bromination of various quinoline and tetrahydroquinoline derivatives show that substitution occurs on the benzene ring, often yielding 6-bromo, 8-bromo, or 6,8-dibromo products researchgate.netresearchgate.netrsc.org. For 6-methyl-2-(methylthio)-quinoline, the same directing principles as in nitration apply. The 6-methyl group would direct the incoming halogen electrophile (e.g., Br⁺) to the C5 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution Predictions are based on established directing effects of substituents on the quinoline ring.

| Reaction | Reagents | Predicted Major Product | Rationale | Source (Analogous Rxn) |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 6-Methyl-5-nitro-2-(methylthio)quinoline | Strong directing effect of the 6-methyl group to the C5 position. | rsc.org |

| Bromination | Br₂ / H₂SO₄ or NBS | 5-Bromo-6-methyl-2-(methylthio)quinoline | Strong directing effect of the 6-methyl group to the C5 position. | researchgate.netrsc.org |

While classical EAS reactions on 6-methyl-2-(methylthio)-quinoline are largely governed by the inherent directing effects of the substituents, modern synthetic methods offer more sophisticated control over regioselectivity. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of specific C-H bonds that are otherwise unreactive nih.govrsc.orgrsc.orgresearchgate.net.

These strategies often employ a directing group, which coordinates to a metal catalyst (e.g., Palladium, Rhodium, Copper) and delivers it to a specific C-H bond, typically in an ortho position. While the 2-methylthio and 6-methyl groups are not strong directing groups themselves, it is conceivable that the quinoline nitrogen could direct functionalization to the C8 position under certain catalytic conditions. Furthermore, the molecule could be derivatized with a removable directing group at the nitrogen or another position to achieve functionalization at otherwise inaccessible sites like C3, C4, or C7 nih.gov. These advanced methods bypass the limitations of traditional electrophilic substitution and provide a versatile toolkit for creating a diverse library of precisely functionalized 6-methyl-2-(methylthio)-quinoline derivatives for various applications.

Oxidative Transformations of the Methylthio Group

The methylthio group at the C-2 position of the quinoline ring is susceptible to a range of oxidative transformations. These reactions are pivotal in diversifying the molecular architecture and modulating the electronic properties of the quinoline core. The oxidation state of the sulfur atom can be precisely controlled to yield either sulfoxides or sulfones, or the entire methylthio group can be cleaved under more stringent conditions.

Controlled Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfide (B99878) in 6-methyl-2-(methylthio)-quinoline to a sulfoxide (B87167) or a sulfone represents a common and synthetically useful transformation. This process allows for the fine-tuning of the compound's polarity, steric bulk, and potential for engaging in hydrogen bonding.

The selective oxidation to either sulfoxides or sulfones can be achieved by carefully selecting the oxidant and controlling the reaction stoichiometry. organic-chemistry.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄). organic-chemistry.orgnih.gov

For the synthesis of the corresponding sulfoxide, milder reaction conditions and a stoichiometric amount of the oxidizing agent are typically employed. For instance, the use of one equivalent of m-CPBA at low temperatures can selectively oxidize the sulfide to the sulfoxide without significant over-oxidation to the sulfone. researchgate.net Hydrogen peroxide, often in the presence of a catalyst, is also an effective reagent for this transformation and is considered a greener oxidant as its byproduct is water. researchgate.net

To obtain the sulfone, stronger oxidizing conditions or an excess of the oxidizing agent are necessary. Reacting the methylthio-quinoline with two or more equivalents of m-CPBA or H₂O₂ will typically drive the oxidation to completion, yielding the sulfone. organic-chemistry.orgnih.gov The choice of solvent can also influence the reaction rate and selectivity.

| Oxidizing Agent | Target Product | Key Reaction Conditions |

|---|---|---|

| m-CPBA (1 equivalent) | Sulfoxide | Low temperature (e.g., 0 °C to room temperature) |

| H₂O₂ (stoichiometric) | Sulfoxide | Often requires a catalyst |

| m-CPBA (>2 equivalents) | Sulfone | Room temperature or gentle heating |

| KMnO₄ | Sulfone | Typically stronger conditions |

Oxidative Cleavage and Desulfurization Pathways

Under more vigorous oxidative conditions, the C-S bond of the methylthio group can be cleaved. This process, known as oxidative cleavage or desulfurization, can lead to the formation of a hydroxyl or carbonyl group at the C-2 position of the quinoline ring.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds, but under certain conditions, it can also effect the cleavage of C-S bonds. libretexts.org The reaction of 6-methyl-2-(methylthio)-quinoline with ozone, followed by an appropriate workup, could potentially yield 6-methylquinolin-2(1H)-one. The workup conditions, either reductive (e.g., with dimethyl sulfide or zinc) or oxidative (e.g., with hydrogen peroxide), will determine the final product. libretexts.orgyoutube.com

Strong oxidizing agents like potassium permanganate under harsh conditions (e.g., elevated temperature and high concentration) can also lead to the cleavage of the methylthio group. youtube.com This type of reaction often proceeds through the formation of the sulfone, which is then further oxidized and cleaved.

These desulfurization reactions are synthetically valuable for converting the 2-methylthio-quinoline scaffold into other important classes of quinoline derivatives, such as the quinolinones, which are known for their diverse biological activities.

Transition Metal-Catalyzed Cross-Coupling Reactions

The methylthio group in 6-methyl-2-(methylthio)-quinoline can be strategically employed as a leaving group in various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted quinoline derivatives. The sulfoxide and sulfone derivatives, obtained from the oxidation of the methylthio group, often exhibit enhanced reactivity as leaving groups in these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. While direct coupling of thioethers can be challenging, their conversion to sulfones significantly enhances their utility as coupling partners. The 2-methylsulfonyl group, derived from the oxidation of 6-methyl-2-(methylthio)-quinoline, can serve as an effective leaving group in palladium-catalyzed Suzuki-Miyaura reactions.

| Component | Example | Role in Reaction |

|---|---|---|

| Quinoline Substrate | 6-methyl-2-(methylsulfonyl)quinoline | Electrophile |

| Coupling Partner | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane | Reaction medium |

This methodology allows for the introduction of a wide range of aryl and vinyl substituents at the C-2 position of the quinoline ring, providing access to compounds with potentially interesting photophysical or biological properties.

Sonogashira and Heck Reactions

Similar to the Suzuki-Miyaura coupling, the Sonogashira and Heck reactions are powerful tools for C-C bond formation, and the reactivity of the 2-substituent is key.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, typically between a vinyl or aryl halide and a terminal alkyne. In the context of 6-methyl-2-(methylthio)-quinoline, its conversion to the more reactive sulfonyl derivative would be necessary for it to act as the electrophilic partner. The reaction is co-catalyzed by palladium and copper complexes and requires a base. This would allow for the introduction of an alkynyl group at the C-2 position.

The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene. Again, the 2-methylsulfonyl-quinoline would be the preferred substrate over the methylthio analog. This palladium-catalyzed reaction would result in the formation of a new C-C bond at the C-2 position with an alkenyl substituent.

The successful implementation of these reactions would significantly expand the synthetic utility of 6-methyl-2-(methylthio)-quinoline, enabling the synthesis of complex quinoline derivatives with diverse functionalities.

C-H Activation and Direct Arylation Strategies

While the previous sections focused on the functionalization at the C-2 position, modern synthetic methods also allow for the direct functionalization of C-H bonds on the quinoline nucleus. Transition metal-catalyzed C-H activation and direct arylation strategies offer a more atom-economical approach to the synthesis of substituted quinolines.

For a substrate like 6-methyl-2-(methylthio)-quinoline, several C-H bonds on both the carbocyclic and heterocyclic rings are potential sites for functionalization. The directing-group ability of the existing substituents and the choice of catalyst and reaction conditions will determine the regioselectivity of these reactions.

For instance, palladium-catalyzed direct arylation reactions could potentially be used to introduce aryl groups at various positions on the quinoline ring. The specific C-H bond that is activated would depend on factors such as its acidity and steric accessibility. While this area of research is continually evolving, it holds great promise for the efficient and selective synthesis of novel 6-methyl-2-(methylthio)-quinoline derivatives.

Cycloaddition and Rearrangement Reactions Involving the Quinoline Core

The quinoline nucleus, a fused heterocyclic system, exhibits a rich and diverse reactivity profile, participating in various cycloaddition and rearrangement reactions. While specific studies on 6-methyl-2-(methylthio)-quinoline are limited in the publicly available scientific literature, the general reactivity of the quinoline core provides a strong basis for understanding its potential transformations.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been applied to quinoline derivatives. sigmaaldrich.comwikipedia.org In these [4+2] cycloaddition reactions, the quinoline ring can act as either the diene or the dienophile, depending on the substitution pattern and the nature of the reacting partner. organic-chemistry.orgmasterorganicchemistry.com For instance, vinylquinolines have been shown to participate as dienophiles in Lewis acid-promoted Diels-Alder reactions with dienes like 2,3-dimethylbutadiene. The hetero-Diels-Alder reaction, a variant where either the diene or dienophile contains a heteroatom, is particularly useful for synthesizing complex heterocyclic systems. sigmaaldrich.com

Rearrangement reactions of the quinoline scaffold, while less common than in other heterocyclic systems, have been documented. One notable example involves the rearrangement of N-lithio-1,2-dihydroquinolines. When these intermediates are acylated, they can undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.org Although this specific rearrangement does not directly involve the 6-methyl-2-(methylthio)-quinoline structure, it highlights the potential for skeletal reorganization within the quinoline framework under specific reaction conditions.

Another documented transformation involves the rearrangement of quinoline-4-spiroheterocycles. Under certain conditions, these spiro compounds can rearrange to form fused heterocyclic systems, demonstrating the dynamic nature of the quinoline ring system. researchgate.net

Photochemical and Electrochemical Reactivity Studies

The interaction of 6-methyl-2-(methylthio)-quinoline with light and electric current can induce unique chemical transformations, offering pathways to novel molecular architectures.

Photochemical Reactivity

Photochemical reactions of quinolines often lead to the formation of complex polycyclic structures through dearomative cycloadditions. nih.govoberlin.edu A notable example is the photochemical intermolecular dearomative cycloaddition of 6-methyl quinoline with various alkenes. nih.gov This reaction, mediated by an energy transfer process in the presence of a Brønsted or Lewis acid, proceeds as a [4+2] cycloaddition. nih.gov

In a specific study, the reaction of 6-methyl quinoline with 1-octene was performed on a gram scale, yielding the corresponding cycloadduct with high efficiency (82% yield) and excellent regioselectivity and diastereoselectivity. nih.gov The regioselectivity of the cycloaddition is influenced by the substitution pattern on the quinoline ring. For 6-substituted quinolines, a syn-regioselectivity is predominantly observed. nih.gov

The general mechanism for these photochemical cycloadditions involves the excitation of the quinoline to its triplet state, which then behaves like a diradical and undergoes a stepwise radical cycloaddition with the alkene. nih.gov The presence of a Lewis or Brønsted acid is often crucial for facilitating the energy transfer and enhancing the electrophilicity of the quinoline substrate. escholarship.org

Photorearrangements of quinoline derivatives have also been reported. For instance, quinoline-protected dialkylanilines undergo photorearrangement to provide rearranged products with high regioselectivity. acs.orgresearchgate.net While not directly involving 6-methyl-2-(methylthio)-quinoline, these studies illustrate the potential for photoinduced rearrangements within the quinoline scaffold.

Electrochemical Reactivity

The electrochemical behavior of quinoline derivatives is of significant interest for applications in sensing and electrosynthesis. Studies on 4-thiosubstituted quinolines have demonstrated their potential as antioxidants, a property that can be investigated using electrochemical methods like impulse voltammetry. researchgate.netbiointerfaceresearch.com These techniques allow for the simulation of processes occurring during water radiolysis and can be used to evaluate the anti-radical activity of these compounds. biointerfaceresearch.com

The electrochemical oxidation of thio-substituted heterocycles has been investigated as a model for their metabolic degradation. For example, the electrooxidation of 9-(alkylthio)acridines, which share structural similarities with thio-substituted quinolines, has been studied to understand their degradation pathways. researchgate.net Similarly, the electrochemical oxidation of 2-pyrimidinethiols has been shown to afford the corresponding disulfides in excellent yields. nih.gov

Furthermore, electrochemical methods have been developed for the selective C3-thiolation of quinolines. rsc.org This process involves the cathodic reduction of quinolines to form an intermediate that is then intercepted by thiols or disulfides. While this reaction functionalizes the C3 position, it demonstrates the utility of electrochemistry in modifying the quinoline core with sulfur-containing moieties.

Table 1: Summary of Photochemical Cycloaddition of 6-Methyl Quinoline with Alkenes nih.gov

| Alkene | Product Yield (%) | Regioselectivity (syn:anti) | Diastereoselectivity (endo:exo) |

|---|---|---|---|

| 1-Hexene | 88 | >95:5 | >95:5 |

| 1-Octene | 82 | >95:5 | >95:5 |

| 4-Methyl-1-pentene | 75 | >95:5 | >95:5 |

| Styrene | 85 | >95:5 | >95:5 |

| Propene (2 bar) | 58 | >95:5 | >95:5 |

Advanced Theoretical and Computational Investigations of 6 Methyl 2 Methylthio Quinoline

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. researchgate.net

For quinoline (B57606) derivatives, DFT calculations are commonly used to determine these orbital energies. While specific studies on 6-methyl-2-(methylthio)-quinoline are not prevalent, analysis of structurally similar compounds, such as 3-(4-(methylthio)phenyl)quinoline, provides valuable insight. researchgate.net In such molecules, the HOMO is typically distributed over the electron-rich quinoline ring and the sulfur atom, while the LUMO is localized across the π-system of the quinoline nucleus. researchgate.net The energy gap helps predict the molecule's susceptibility to electrophilic or nucleophilic attack and its participation in pericyclic reactions. wikipedia.org

Table 1: Representative FMO Data for a Methylthio-Substituted Quinoline Derivative Data based on calculations for a structurally related compound, 3-(4-(methylthio)phenyl)quinoline, using DFT at the B3LYP/6-311+G(2d,p) level.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.15 | Indicates electron-donating capability. |

| ELUMO | -1.98 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.17 | Suggests significant kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding how a molecule will interact with other species. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative charge. Red-colored regions on an MEP map indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas, prone to nucleophilic attack.

For a molecule like 6-methyl-2-(methylthio)-quinoline, the MEP would likely show a significant negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The sulfur atom of the methylthio group would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue). These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, and for understanding the initial steps of a chemical reaction. researchgate.net

Computational methods can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to peaks in a UV-Vis spectrum. researchgate.net For quinoline derivatives, these calculations can identify the π → π* and n → π* transitions responsible for their absorption characteristics. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions, when compared with experimental data, help confirm the molecular structure. mdpi.com Theoretical calculations of IR vibrational frequencies can also aid in the assignment of experimental IR spectra, providing a detailed picture of the molecule's vibrational modes. researchgate.netmdpi.com For instance, the characteristic vibrations of the C=N bond in the quinoline ring, C-S stretching of the methylthio group, and C-H vibrations can be computationally identified. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org It postulates that reactants pass through a high-energy intermediate state, known as the activated complex or transition state, on their way to becoming products. libretexts.org Computational chemistry allows for the precise location of these transition states on a potential energy surface, providing critical information about the reaction's activation energy and mechanism. wikipedia.orgnih.gov

By mapping the potential energy surface of a reaction, chemists can trace the minimum energy path from reactants to products. This reaction path includes the energy of reactants, intermediates, transition states, and products. The height of the energy barrier at the transition state determines the activation energy (Ea) and, consequently, the reaction rate. libretexts.org

For example, in the oxidation of a quinoline ring, DFT calculations can be used to model the interaction with an oxidizing agent and locate the transition state for the hydroxylation step. nih.gov The geometry of the transition state reveals the precise arrangement of atoms as bonds are broken and formed. nih.gov Similarly, for reactions like nucleophilic substitution at the 2-position of the quinoline ring (a common reaction for this class of compounds), computational modeling can compare different pathways, determine which has the lower activation barrier, and thus predict the most likely reaction mechanism. nih.gov

Reactions are rarely carried out in a vacuum; the solvent can play a crucial role. Computational models can account for solvent effects, either explicitly (by including individual solvent molecules) or implicitly (using a continuum model that represents the solvent as a uniform medium with a specific dielectric constant). These models can predict how a solvent stabilizes or destabilizes reactants, products, and, most importantly, the transition state, thereby altering the reaction rate and outcome.

Furthermore, the influence of catalysts can be modeled. For instance, in transition metal-catalyzed cross-coupling reactions, which are often used to functionalize quinolines, computational studies can elucidate the catalytic cycle. mdpi.com This involves modeling the oxidative addition, transmetalation, and reductive elimination steps, calculating the energy profiles for each, and identifying the rate-determining step. This level of detail is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like 6-methyl-2-(methylthio)-quinoline, MD simulations can provide critical insights into its dynamic behavior, stability, and interactions with its environment, such as a biological receptor. nih.govnih.gov

A typical MD simulation involves defining a system, which includes the molecule of interest (6-methyl-2-(methylthio)-quinoline) and its surroundings (e.g., water, a lipid bilayer, or a target protein). The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the system's trajectory over a specific period, often nanoseconds to microseconds. acs.orgnih.gov

Conformational Analysis is a key output of MD studies. It involves identifying the preferred three-dimensional arrangements (conformations) of a molecule. The methyl group at the 6-position and the methylthio group at the 2-position of the quinoline ring can rotate, leading to various conformers. Understanding the population and energy of these conformers is crucial, as the specific conformation often dictates the molecule's ability to bind to a target. nih.govmdpi.com For instance, analysis might reveal that the methylthio group prefers a specific orientation relative to the quinoline plane to minimize steric hindrance or to form favorable intramolecular interactions.

In the context of ligand-target interactions, MD simulations can be used to assess the stability of the binding pose identified through molecular docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests a stable binding mode. acs.org Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, providing a quantitative estimate of the binding affinity between the ligand and its target. nih.govnih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 6-methyl-2-(methylthio)-quinoline

| Parameter | Value/Description |

| Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36, AMBERff14SB |

| System | Ligand in explicit water solvent (e.g., TIP3P model) |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 bar (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100-200 nanoseconds |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds, Binding Free Energy (MM/GBSA) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netautorenwelt.de For a class of compounds including 6-methyl-2-(methylthio)-quinoline, QSAR can be used to understand the structural features that are critical for a specific mechanistic, non-clinical activity and to predict the activity of new, unsynthesized analogs. scholarsresearchlibrary.com

The process involves creating a dataset of structurally related molecules with measured activity, calculating molecular descriptors for each molecule, and then using statistical methods to build a predictive model. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They are the cornerstone of QSAR modeling. nih.gov For 6-methyl-2-(methylthio)-quinoline and its analogs, a wide range of descriptors would be calculated using specialized software (e.g., MOE, Dragon). These descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups). scholarsresearchlibrary.com

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., steric parameters, surface areas, volume, dipole moment). These are often dependent on the molecule's conformation. nih.govdovepress.com

Commonly used descriptors in QSAR studies of heterocyclic compounds include:

Topological Descriptors: Wiener index, Kier & Hall connectivity indices.

Electronic Descriptors: Dipole moment, partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Steric/Geometrical Descriptors: Molecular volume, solvent-accessible surface area (SASA), molar refractivity (CMR).

Thermodynamic Descriptors: LogP (lipophilicity), polar surface area (PSA). epa.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate descriptors based on the steric and electrostatic fields surrounding the aligned molecules. nih.govdovepress.com

Table 2: Example of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Topological | Zagreb Index | Molecular branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity (CMR) | Molecular volume and polarizability |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |

| 3D-Field (CoMFA) | Steric and Electrostatic Fields | 3D shape and charge interactions |

Once descriptors are calculated, a QSAR model is built to correlate them with a non-clinical endpoint, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against a specific enzyme or receptor. acs.orgnih.gov This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov

The resulting QSAR equation provides mechanistic insights into the ligand-target binding. For example, a hypothetical QSAR model for a series of quinoline derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (Dipole_Z) + C

Such a model would suggest that:

Higher lipophilicity (LogP) is beneficial for activity, perhaps by facilitating passage through a cell membrane or enhancing hydrophobic interactions in the binding pocket.

A smaller molecular volume is preferred, indicating potential steric clashes within a constrained binding site.

A positive coefficient for the Z-component of the dipole moment might point to a specific orientation required for a key electrostatic interaction (e.g., a hydrogen bond) with the target. nih.govsemanticscholar.org

In 3D-QSAR, the results are often visualized as contour maps. dovepress.com These maps highlight regions in 3D space where, for instance, bulky groups (sterically favorable, green contours) or positively charged groups (electrostatically favorable, blue contours) would enhance binding affinity. This provides a clear, visual guide for designing more potent molecules by modifying the scaffold of 6-methyl-2-(methylthio)-quinoline. The validity and predictive power of a QSAR model are assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). researchgate.netscholarsresearchlibrary.comdovepress.com

Applications of 6 Methyl 2 Methylthio Quinoline in Advanced Chemical Research

Utilization in Materials Science and Optoelectronics

The quinoline (B57606) framework is a well-established component in the design of functional materials due to its rigid, aromatic structure, which is conducive to creating materials with interesting photophysical properties. The addition of the methylthio group further modulates these characteristics.

Synthesis of Fluorescent Probes and Dyes

Quinoline derivatives are frequently used as the foundational structure for fluorescent probes and dyes. semanticscholar.orgresearchgate.net The quinoline system serves as a source of fluorescence and can engage in π–π stacking interactions. semanticscholar.org The nitrogen atom within the ring can participate in electron transfer or hydrogen bonding, making it an effective recognition site. semanticscholar.org

While research on 6-methyl-2-(methylthio)-quinoline for this specific purpose is emerging, the broader family of quinoline-based probes demonstrates significant potential. For instance, novel fluorescent probes based on the quinoline structure have been successfully designed for detecting species like hydrogen sulfide (B99878) (H₂S) and zinc ions (Zn²⁺). researchgate.netnih.gov These probes often exhibit desirable characteristics such as high sensitivity, rapid response, and selectivity. researchgate.net The synthesis of a new 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline has been reported to exhibit blue fluorescence, showcasing the photoluminescent potential of substituted 6-methylquinoline (B44275) systems. mdpi.com The methylthio group, with its specific electronic influence, can be instrumental in fine-tuning the photophysical properties of such dyes.

Development of Organic Semiconductors and Photoactive Materials

The inherent properties of quinoline derivatives make them attractive candidates for the development of organic semiconductors and other photoactive materials. Theoretical studies on related organic salts containing quinoline groups have indicated semiconductor behavior. researchgate.net The electronic density distribution in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of these molecules is often concentrated on the quinoline groups, which is a key factor for their electronic applications. researchgate.net The development of such materials is crucial for advancing organic optoelectronics.

Application in Dye-Sensitized Solar Cells (DSSCs)

A significant application of methylthio-substituted quinolines is in the field of dye-sensitized solar cells (DSSCs), which are a promising alternative to traditional silicon-based solar cells due to their low cost and environmental friendliness. dergipark.org.trdergipark.org.tr In a typical DSSC, an organic dye acts as a sensitizer, absorbing light and injecting electrons into a semiconductor, usually titanium dioxide (TiO₂). scispace.com

The structure of these dyes is often a Donor-π-Acceptor (D-π-A) system. Research has focused on using quinoline as the π-bridge. In one study, two novel metal-free organic dyes were synthesized using a 5,6,7-trimethoxy-2-(methylthio)quinoline core. dergipark.org.trresearchgate.net These dyes featured the quinoline as the π-bridge, methoxy (B1213986) and thiomethyl groups as donors, and different anchoring acceptor groups (malononitrile or cyanoacrylic acid). dergipark.org.tr

The key finding was that the incorporation of the methylthio (-SCH₃) group into the dye structure led to an increase in the power conversion efficiency (PCE) of the solar cell. dergipark.org.trdergipark.org.trresearchgate.net The dye featuring a cyanoacrylic acid acceptor demonstrated superior performance, which is attributed to the stronger bond it forms with the TiO₂ surface. dergipark.org.tr

Table 1: Photovoltaic Performance of a 2-(Methylthio)quinoline-Based Dye in a DSSC

| Dye Structure | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (%) | Coadsorbent | Reference |

| 5,6,7-Trimethoxy-2-(methylthio)quinoline with cyanoacrylic acid acceptor | 6.66 | 0.645 | 0.70 | 3.01 | CDCA | dergipark.org.tr, researchgate.net |

Jsc: Short-circuit current density; Voc: Open-circuit voltage; PCE: Power conversion efficiency; CDCA: Chenodeoxycholic acid.

Role in Agrochemical Research as a Synthetic Intermediate

The quinoline scaffold is present in various biologically active molecules, including those with applications in agriculture.

Precursor for Herbicide and Fungicide Scaffolds

6-methyl-2-(methylthio)-quinoline serves as a valuable synthetic intermediate in the creation of more complex molecules for agrochemical use. The methylthio group imparts unique reactivity and lipophilicity, which can enhance the biological activity of the final product. For example, related structures like methylthio-substituted pyrimidoquinolines have been shown to possess antifungal activity.

Furthermore, research into derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid has shown their influence on the root formation (rhizogenesis) of plants, highlighting their potential as plant growth regulators. medicine.dp.ua In these studies, the presence of a methyl group at the 2-position of the quinoline ring was found to modulate the compound's activity. medicine.dp.ua This demonstrates the utility of the core structure of 6-methyl-2-(methylthio)-quinoline as a building block for developing new agrochemicals.

Ligand Design and Catalytic Applications

The nitrogen atom in the quinoline ring and the sulfur atom of the methylthio group can act as coordination sites for metal ions, making 6-methyl-2-(methylthio)-quinoline a candidate for ligand design in catalysis. The electronic and steric profile of the methylthio group at the C2 position significantly influences the molecule's interaction with metal catalysts.

This is particularly relevant in cross-coupling reactions. For instance:

Suzuki Coupling: The electron-withdrawing nature of the thioether may somewhat deactivate the quinoline ring, often requiring Pd(II) catalysts and higher temperatures to proceed effectively.

Buchwald-Hartwig Amination: Steric hindrance at the C2 position created by the methylthio group may necessitate the use of bulkier phosphine (B1218219) ligands (e.g., XPhos) to facilitate the formation of the desired carbon-nitrogen bond.

The ability to modulate catalytic activity based on the substituent at the 2-position makes this compound a useful tool for designing specific catalytic systems. The synthesis of quinoline derivatives itself can be enhanced through catalysis, for example, by using rare earth metal catalysts to improve reaction efficiency.

Table 2: Influence of the 2-(Methylthio) Group on Catalytic Reactions

| Reaction Type | Influence of 2-(Methylthio) Group | Required Catalytic Conditions | Reference |

| Suzuki Coupling | May deactivate the quinoline ring due to electronic effects. | Pd(II) catalysts (e.g., Pd(OAc)₂), elevated temperatures. | |

| Buchwald-Hartwig Amination | Creates steric hindrance at the C2 position. | Requires bulkier ligands (e.g., XPhos) to facilitate C-N bond formation. |

Metal Complexation Studies

Quinoline derivatives, including 6-methyl-2-(methylthio)-quinoline, are recognized for their ability to form stable complexes with a variety of metal ions. The nitrogen atom within the quinoline ring and the sulfur atom of the methylthio group can act as coordination sites, enabling the formation of metal complexes. dntb.gov.ua These complexes are of interest due to their potential applications in various fields, including catalysis and materials science. bendola.comsemanticscholar.org

Research has shown that the coordination of metal ions to quinoline-based ligands can significantly alter their physical and chemical properties. bendola.com For instance, the formation of metal complexes can influence the electronic properties and reactivity of the quinoline scaffold. semanticscholar.org Studies on similar quinoline derivatives have demonstrated the formation of complexes with transition metals such as cobalt, nickel, copper, and zinc. bendola.comsemanticscholar.org The stoichiometry and geometry of these complexes are influenced by the nature of the metal ion and the reaction conditions. bendola.comresearchgate.net

Table 1: Examples of Metal Complexes with Quinoline Derivatives

| Metal Ion | Ligand Type | Potential Application |

|---|---|---|

| Cobalt(II) | Quinoline Schiff Base | Catalysis, Biological Models |

| Nickel(II) | Quinoline Schiff Base | Catalysis, Biological Models |

| Copper(II) | Quinoline Schiff Base | Catalysis, Antimicrobial Agents |

| Zinc(II) | Quinoline Schiff Base | Fluorescent Probes, Biological Models |

Application in Homogeneous and Heterogeneous Catalysis

The field of catalysis has benefited from the use of quinoline derivatives as ligands for metal-based catalysts. While specific studies focusing solely on 6-methyl-2-(methylthio)-quinoline in catalysis are not extensively documented, the broader class of quinoline compounds plays a significant role. In homogeneous catalysis , soluble metal complexes containing quinoline ligands can catalyze a range of organic transformations. The electronic and steric properties of the quinoline ligand can be fine-tuned to control the activity and selectivity of the catalyst. nih.gov

In heterogeneous catalysis , quinoline derivatives can be immobilized on solid supports to create robust and recyclable catalysts. nih.gov The synthesis of quinolines itself is often achieved through catalytic methods, such as the Friedländer reaction, which can be catalyzed by both acids and bases, as well as solid-state catalysts like zeolites. nih.gov The development of more efficient catalytic systems, including the use of nanomaterials, is an active area of research to improve reaction yields and conditions for quinoline synthesis. nih.gov

Chemical Probe Development for Interrogating Biological Systems (Mechanistic Focus)

The structural scaffold of 6-methyl-2-(methylthio)-quinoline serves as a basis for the development of chemical probes to investigate biological processes at a molecular level.

Investigation of Molecular Target Interactions (e.g., enzyme inhibition mechanisms)

Quinoline derivatives are known to interact with various biological macromolecules, including enzymes and nucleic acids. researchgate.net The mechanism of action often involves the inhibition of specific enzymes, which can disrupt essential metabolic pathways. For instance, certain quinoline derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation. researchgate.net

Molecular docking studies on similar quinoline-based compounds have provided insights into their binding modes with protein targets. nih.gov These computational approaches help to identify key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors. nih.gov The study of these interactions is fundamental to understanding the molecular basis of their biological activity.

Fluorescent Probes for Cellular Processes and Ion Sensing

The inherent fluorescence of the quinoline ring system makes it an attractive scaffold for the development of fluorescent probes. mdpi.com These probes can be designed to detect specific ions or to visualize cellular processes through fluorescence microscopy. For example, derivatives of quinoline have been successfully employed as fluorescent sensors for metal ions like zinc in biological systems. nih.gov

The fluorescence properties of these probes, such as emission wavelength and intensity, can change upon binding to the target analyte. nih.gov This change in fluorescence provides a signal that can be used to quantify the analyte or to image its distribution within cells. nih.gov The development of new fluorescent quinoline derivatives with improved sensitivity and selectivity is an ongoing area of research.

Structure-Activity Relationships for Molecular Interactions (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edunih.gov For quinoline derivatives, SAR studies involve systematically modifying the quinoline scaffold and evaluating the impact of these changes on their interaction with molecular targets.

Key structural features that can be varied include the nature and position of substituents on the quinoline ring. researchgate.net For example, the presence of a methyl group at the 6-position and a methylthio group at the 2-position in the title compound imparts specific steric and electronic properties that influence its interactions. By comparing the activity of a series of related compounds, researchers can identify the structural motifs that are essential for a particular biological effect. georgiasouthern.edunih.gov

Table 2: Structure-Activity Relationship Considerations for Quinoline Derivatives

| Structural Modification | Potential Impact on Molecular Interaction |

|---|---|

| Variation of substituents on the quinoline ring | Altered binding affinity and selectivity for target |

| Modification of the methylthio group | Changes in electronic properties and reactivity |

| Introduction of different functional groups | Enhanced or diminished biological activity |

| Alteration of stereochemistry | Stereospecific interactions with chiral targets |

Future Perspectives and Emerging Directions in 6 Methyl 2 Methylthio Quinoline Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of polysubstituted quinolines often presents challenges related to regioselectivity and harsh reaction conditions. nih.govmdpi.com Future research will prioritize the development of novel synthetic strategies that offer greater efficiency, selectivity, and sustainability.

Key emerging strategies include:

Transition Metal-Catalyzed C-H Activation: Methods utilizing earth-abundant metals like cobalt or ruthenium, or even metal-free approaches, are being developed to directly functionalize the quinoline (B57606) core. mdpi.com These reactions offer atom-economical pathways to complex molecules by activating otherwise inert C-H bonds, reducing the need for pre-functionalized starting materials. mdpi.com

Photocatalysis and Electrosynthesis: Light-mediated reactions and electrochemical methods provide green alternatives to traditional thermal processes. Visible-light-driven reactions, for instance, can enable unique transformations under mild conditions, offering new routes to functionalized quinolines. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can improve reaction yields, enhance safety, and allow for scalable synthesis of 6-methyl-2-(methylthio)-quinoline and its derivatives.

Nanomaterial-Assisted Catalysis: The use of nanoparticles, such as silica-functionalized magnetite, has been shown to improve reaction yields and reduce reaction times in quinoline synthesis by stabilizing intermediates. researchgate.net

These advanced synthetic methods will be crucial for producing 6-methyl-2-(methylthio)-quinoline and its derivatives with high purity and yield, facilitating further research and application.

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Strategies |

|---|---|---|

| Catalysts | Often require harsh acids or bases | Earth-abundant metals, photocatalysts, enzymes |

| Reaction Conditions | High temperatures, harsh reagents | Mild conditions (e.g., room temperature, visible light) |

| Selectivity | Can be difficult to control for polysubstituted products | High chemo- and regioselectivity |

| Sustainability | Often generate significant waste | Greener solvents, higher atom economy, catalyst recycling |

| Substrate Scope | Can be limited | Broader tolerance of functional groups |

Expanding the Scope of Chemical Transformations for Diverse Derivatives